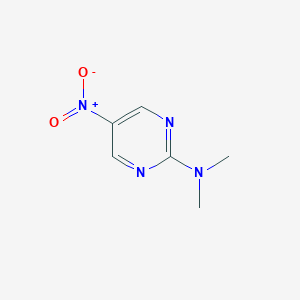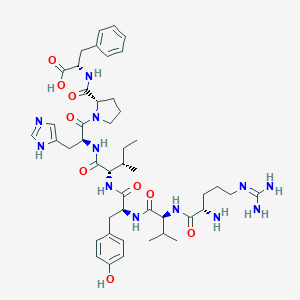
N,N-dimethyl-5-nitropyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-5-nitropyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMNPA and has a molecular formula of C7H9N3O2. In
Mecanismo De Acción
DMNPA acts as a chelator, which means that it binds to metal ions and forms a stable complex. This complex can then be detected using fluorescence spectroscopy. The mechanism of action of DMNPA is based on the coordination of the nitro group in the compound with the metal ion, which leads to a change in the fluorescence properties of the compound.
Efectos Bioquímicos Y Fisiológicos
DMNPA has been shown to have low toxicity and is not known to have any significant physiological effects. However, the compound has been shown to have a high affinity for metal ions, which makes it useful for detecting metal ion concentrations in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMNPA is its high sensitivity and selectivity for metal ions, which makes it an ideal fluorescent probe for detecting metal ions in biological samples. However, one of the limitations of using DMNPA is that it requires a complex synthesis method and can be expensive to produce.
Direcciones Futuras
There are several future directions for DMNPA research, including the development of new fluorescent probes for detecting other metal ions and the optimization of the synthesis method to reduce costs and increase yields. Additionally, DMNPA could be used in the development of new diagnostic tools for detecting metal ion imbalances in diseases such as Alzheimer's and Parkinson's. Further research is needed to explore these potential applications of DMNPA.
Conclusion:
In conclusion, N,N-dimethyl-5-nitropyrimidin-2-amine is a chemical compound that has significant potential in scientific research. Its high sensitivity and selectivity for metal ions make it an ideal fluorescent probe for detecting metal ions in biological samples. Further research is needed to explore the potential applications of DMNPA in developing new diagnostic tools for detecting metal ion imbalances in diseases.
Métodos De Síntesis
The synthesis of DMNPA involves the reaction of 5-nitropyrimidine-2-amine with dimethyl sulfate in the presence of a base such as potassium carbonate. This method yields DMNPA as a yellow solid with a high purity level.
Aplicaciones Científicas De Investigación
DMNPA has been extensively studied in scientific research due to its potential applications in various fields. One of the primary uses of DMNPA is in the development of fluorescent probes for detecting metal ions such as copper and zinc. These probes have been used in imaging studies to detect these metal ions in living cells and tissues.
Propiedades
Número CAS |
14233-44-4 |
|---|---|
Nombre del producto |
N,N-dimethyl-5-nitropyrimidin-2-amine |
Fórmula molecular |
C6H8N4O2 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C6H8N4O2/c1-9(2)6-7-3-5(4-8-6)10(11)12/h3-4H,1-2H3 |
Clave InChI |
IFFZVNFNYKKNFB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=C(C=N1)[N+](=O)[O-] |
SMILES canónico |
CN(C)C1=NC=C(C=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)





![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)


